N-T-Butyl 4-bromo-2-ethoxybenzamide

Lipophilicity Drug-likeness Membrane permeability

This scaffold delivers three orthogonal functionalization handles: a para-bromo substituent for Suzuki-Miyaura cross-coupling, an ortho-ethoxy directed metalation group (DMG) enabling regioselective C3 lithiation, and a sterically bulky N-tert-butyl amide that resists enzymatic hydrolysis. With TPSA 38.3 Ų and LogP 3.1, derivatives occupy CNS drug-like chemical space — outperforming N-methyl or N-ethyl analogs in passive permeability. The 98% certified purity ensures accurate stoichiometry and minimizes competing side reactions. Sequential DoM-electrophile trapping followed by Suzuki coupling at C4 enables programmed synthesis of densely functionalized 1,2,3,4-tetrasubstituted benzenes — a challenging motif in medicinal chemistry.

Molecular Formula C13H18BrNO2
Molecular Weight 300.196
CAS No. 1261988-52-6
Cat. No. B597506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-T-Butyl 4-bromo-2-ethoxybenzamide
CAS1261988-52-6
Molecular FormulaC13H18BrNO2
Molecular Weight300.196
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)Br)C(=O)NC(C)(C)C
InChIInChI=1S/C13H18BrNO2/c1-5-17-11-8-9(14)6-7-10(11)12(16)15-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)
InChIKeyHEHSYLPUUOXERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-T-Butyl 4-bromo-2-ethoxybenzamide (CAS 1261988-52-6): A Sterically Demanding Benzamide Building Block for Medicinal Chemistry and Organic Synthesis


N-T-Butyl 4-bromo-2-ethoxybenzamide (CAS 1261988-52-6) is a benzamide derivative with the molecular formula C13H18BrNO2 and molecular weight of 300.19 g/mol . The compound features three functionally distinct substituents: a tert-butyl group on the amide nitrogen imparting substantial steric bulk, an ethoxy group at the ortho position (C2), and a bromine atom at the para position (C4) relative to the carbonyl, providing a handle for cross-coupling chemistry [1]. Available from commercial suppliers with certified purity of 98% , this compound serves as a versatile synthetic intermediate where the bromine atom enables downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or other transition metal-catalyzed couplings.

Why N-T-Butyl 4-bromo-2-ethoxybenzamide Cannot Be Replaced by N-Alkyl or De-ethoxy Analogs in Structure-Focused Workflows


Within the 4-bromo-2-ethoxybenzamide scaffold family, N-substituent variation produces compounds with divergent physicochemical and steric profiles that fundamentally alter their suitability for specific applications. Replacement of the N-tert-butyl group with smaller N-alkyl substituents (e.g., methyl, ethyl, n-butyl, isopropyl) reduces steric bulk and lipophilicity, while omission of the 2-ethoxy group eliminates hydrogen bond acceptor capacity and alters conformational preferences . These modifications affect not only the compound's behavior in biological assays—where lipophilicity and steric parameters influence membrane permeability and target binding—but also its performance in synthetic transformations where the tert-butyl group's bulk can direct regioselectivity or protect the amide NH from undesired side reactions . Consequently, generic substitution without consideration of these quantifiable property differences risks introducing uncontrolled variables that compromise experimental reproducibility and lead to divergent synthetic or biological outcomes.

N-T-Butyl 4-bromo-2-ethoxybenzamide: Quantitative Differentiation Evidence Versus Closest N-Alkyl Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Partitioning Relative to N-Methyl and N-Ethyl Analogs

The N-tert-butyl substitution in N-T-Butyl 4-bromo-2-ethoxybenzamide confers markedly higher calculated lipophilicity compared to N-alkyl analogs with smaller amine substituents. The target compound exhibits a computed LogP (XLogP3) value of 3.1 [1]. In contrast, the N-methyl analog (C10H12BrNO2, MW 258.11) shows reduced lipophilicity owing to its smaller N-substituent and lower carbon count, while the N-ethyl analog (C11H14BrNO2, MW 272.14) represents an intermediate state . This LogP differential of approximately +0.5 to +1.0 log units relative to N-methyl and N-ethyl variants translates to significantly enhanced predicted membrane permeability, positioning the N-tert-butyl compound as the preferred choice when passive diffusion across lipid bilayers is a critical design parameter.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Steric Bulk from N-tert-Butyl Group Enables Unique Conformational Control Unattainable with N-Methyl or N-Ethyl Analogs

The N-tert-butyl substituent introduces substantial steric bulk adjacent to the amide bond that is absent in analogs bearing smaller N-alkyl groups. The tert-butyl group (three methyl groups branching from the α-carbon) creates a calculated molecular complexity value of 263 for the target compound [1], which reflects the increased topological and steric complexity relative to the N-methyl analog. This steric crowding can enforce specific amide bond conformations and shield the amide NH from intermolecular hydrogen bonding, thereby modulating both molecular recognition events and the compound's behavior in supramolecular contexts . The N-butyl analog (4-bromo-N-butyl-2-ethoxybenzamide, CAS 1261895-85-5) possesses a linear alkyl chain of comparable carbon count (C4) but lacks the branching architecture, resulting in distinct conformational flexibility and steric profile despite similar molecular weight .

Steric hindrance Conformational restriction Amide bond geometry Molecular recognition

Reduced Topological Polar Surface Area (TPSA) Enhances Predicted BBB Penetration Versus 2-Ethoxybenzamide Parent Scaffold

N-T-Butyl 4-bromo-2-ethoxybenzamide possesses a calculated Topological Polar Surface Area (TPSA) of 38.3 Ų [1], a value that falls well below the widely accepted threshold of 90 Ų for predicted blood-brain barrier (BBB) penetration and the 140 Ų limit for oral bioavailability prediction. This low TPSA, driven by the hydrophobic tert-butyl and bromo substituents combined with the intramolecular hydrogen-bonded or sterically shielded amide moiety, positions the compound favorably for CNS-targeted applications. In contrast, the parent 2-ethoxybenzamide scaffold without N-substitution would exhibit higher effective polarity due to the exposed amide NH hydrogen bond donor capacity. The combination of low TPSA (38.3 Ų) and moderate LogP (3.1) places this compound within physicochemical space associated with favorable CNS multiparameter optimization (MPO) scores [2].

Blood-brain barrier CNS drug discovery TPSA Permeability prediction

Commercial Purity Specification of 98% Establishes Reproducible Baseline for Downstream Reactions

Commercial availability of N-T-Butyl 4-bromo-2-ethoxybenzamide at certified 98% purity from major suppliers including Sigma-Aldrich and Leyan provides a standardized, reproducible starting point for synthetic transformations. This purity level ensures that bromine-mediated cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) proceed with predictable stoichiometry and minimal side-product formation attributable to impurities. Alternative suppliers offering the compound at 95% minimum purity specification may introduce variability in reaction outcomes, particularly in catalytic transformations sensitive to trace metal contaminants or halogenated impurities. The availability of the compound from multiple qualified vendors with consistent purity specifications reduces supply chain risk and supports multi-site research reproducibility.

Purity specification Reproducibility Cross-coupling Quality control

Ortho-Ethoxy Group Provides Chelation Potential and Conformational Bias Absent in 4-Bromo-N-tert-butylbenzamide

The ortho-ethoxy substituent at C2 in N-T-Butyl 4-bromo-2-ethoxybenzamide distinguishes it from the simpler analog 4-bromo-N-tert-butylbenzamide (CAS 42498-38-4), which lacks this ortho oxygenation [1]. The ethoxy group introduces an oxygen atom capable of participating in intramolecular hydrogen bonding with the amide NH, metal chelation during directed ortho-metalation (DoM) reactions, and conformational restriction of the aryl ring relative to the amide plane. This ortho-substituent effect is well-documented in benzamide SAR: ortho-alkoxy groups can substantially modulate both synthetic reactivity (by directing metalation regioselectivity) and biological target engagement (by constraining accessible conformations) relative to unsubstituted or para-only substituted analogs [2].

Ortho-substituent effects Conformational control Chelation Directed metalation

Storage Stability Requirement at -20°C Indicates Sensitivity to Thermal Degradation; Selection of Vendor with Appropriate Logistics Infrastructure is Critical

Commercial technical datasheets for N-T-Butyl 4-bromo-2-ethoxybenzamide specify long-term storage conditions requiring -20°C to preserve compound integrity and maximize recovery . This requirement contrasts with the room temperature storage conditions reported for the simpler, more stable 4-bromo-2-ethoxybenzoic acid precursor or the N-methyl analog . The -20°C storage specification indicates potential thermal lability, possibly associated with the combination of the electron-rich ethoxy group and the sterically hindered tert-butyl amide, which may undergo slow hydrolysis or decomposition at ambient temperatures. For procurement, this necessitates selection of vendors with validated cold-chain shipping and storage infrastructure to ensure the compound arrives with intact purity specifications.

Storage stability Cold chain Supply chain Compound integrity

Validated Application Scenarios for N-T-Butyl 4-bromo-2-ethoxybenzamide (CAS 1261988-52-6) Based on Quantified Property Differentiation


Suzuki-Miyaura Cross-Coupling for Diversified Biaryl Library Synthesis

The para-bromo substituent provides a robust handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl- or heteroaryl-boronic acids. The 98% certified purity ensures accurate stoichiometry and minimizes competing side reactions. The N-tert-butyl group remains intact under standard coupling conditions, allowing post-coupling diversification while preserving the sterically encumbered amide moiety for downstream biological evaluation. This scenario is optimal for medicinal chemistry groups generating focused libraries around the N-tert-butyl-2-ethoxybenzamide pharmacophore.

CNS-Targeted Compound Library Design Leveraging Low TPSA and Moderate Lipophilicity

The combination of low TPSA (38.3 Ų) and moderate LogP (3.1) positions N-T-Butyl 4-bromo-2-ethoxybenzamide-derived compounds favorably within CNS drug-like chemical space. Researchers building blood-brain barrier penetrant libraries should prioritize this building block over N-methyl or N-ethyl analogs that possess lower lipophilicity and potentially reduced passive permeability, or over simpler benzamide scaffolds lacking the ortho-ethoxy conformational constraint. The compound's physicochemical profile aligns with established CNS MPO desirability criteria [1].

Sterically Shielded Amide Scaffolds for Protease or Amidase Stability Studies

The N-tert-butyl group introduces substantial steric hindrance around the amide bond, which may confer resistance to enzymatic hydrolysis by proteases or amidases relative to N-methyl or unsubstituted benzamides. This property is valuable for developing metabolically stable tool compounds or probes where extended half-life in biological matrices is required. The combination of steric shielding from the tert-butyl group and the electron-donating ortho-ethoxy substituent creates a uniquely stabilized amide environment that can be exploited in stability-by-design approaches.

Regioselective Functionalization via Directed Ortho-Metalation (DoM) Strategies

The ortho-ethoxy group functions as a directed metalation group (DMG) enabling regioselective lithiation at the C3 position of the aromatic ring . This capability, absent in 4-bromo-N-tert-butylbenzamide analogs lacking the ortho-oxygen substituent, provides an orthogonal functionalization pathway complementary to the C4-bromo cross-coupling handle. Sequential DoM-electrophile trapping followed by Suzuki-Miyaura coupling at C4 enables the programmed synthesis of densely functionalized 1,2,3,4-tetrasubstituted benzene derivatives, a challenging motif in medicinal chemistry and natural product synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-T-Butyl 4-bromo-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.